molecular formula C16H19NO3S B2763096 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866049-00-5

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2763096
CAS No.: 866049-00-5
M. Wt: 305.39
InChI Key: OKRMBLLBXGEUJW-UHFFFAOYSA-N
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Description

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with the molecular formula C16H19NO3S. It is known for its unique structural features, which include a sulfonyl group attached to an isopropylphenyl ring and a pyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 2-isopropylbenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinone bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound’s structural features allow it to interact with various biological pathways, potentially modulating cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone: shares similarities with other sulfonyl-pyridinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific isopropylphenyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-10(2)13-7-5-6-8-14(13)21(19,20)15-11(3)9-12(4)17-16(15)18/h5-10H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRMBLLBXGEUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332245
Record name 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866049-00-5
Record name 4,6-dimethyl-3-(2-propan-2-ylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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